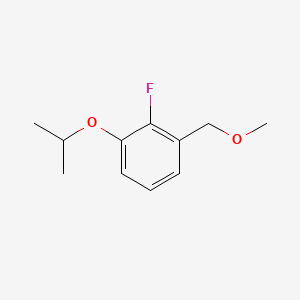

2-Fluoro-1-isopropoxy-3-(methoxymethyl)benzene

Description

2-Fluoro-1-isopropoxy-3-(methoxymethyl)benzene is a substituted aromatic compound characterized by a benzene ring functionalized with three distinct groups: a fluorine atom at the ortho-position (C2), an isopropoxy group at the para-position (C1), and a methoxymethyl group at the meta-position (C3). Its molecular formula is C₁₁H₁₅FO₂, with a molecular weight of 198.24 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its unique electronic and steric properties, which influence reactivity in cross-coupling reactions and intermediate formation .

The fluorine atom enhances electrophilic substitution resistance, while the isopropoxy and methoxymethyl groups contribute to solubility in polar aprotic solvents.

Properties

Molecular Formula |

C11H15FO2 |

|---|---|

Molecular Weight |

198.23 g/mol |

IUPAC Name |

2-fluoro-1-(methoxymethyl)-3-propan-2-yloxybenzene |

InChI |

InChI=1S/C11H15FO2/c1-8(2)14-10-6-4-5-9(7-13-3)11(10)12/h4-6,8H,7H2,1-3H3 |

InChI Key |

FZMHLJPNBRFDCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1F)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1-isopropoxy-3-(methoxymethyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with a fluorinated benzene derivative.

Etherification: The isopropoxy group is introduced through an etherification reaction, often using isopropyl alcohol and an acid catalyst.

Methoxymethylation: The methoxymethyl group is added via a methoxymethylation reaction, which can involve the use of methoxymethyl chloride and a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale etherification and methoxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1-isopropoxy-3-(methoxymethyl)benzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of new aromatic compounds with different functional groups.

Scientific Research Applications

2-Fluoro-1-isopropoxy-3-(methoxymethyl)benzene has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-1-isopropoxy-3-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s reactivity and binding affinity to certain enzymes or receptors. The isopropoxy and methoxymethyl groups can influence the compound’s solubility, stability, and overall pharmacokinetic properties.

Comparison with Similar Compounds

Key Observations :

- Methoxymethyl (–CH₂OCH₃) groups offer greater conformational flexibility than rigid substituents like esters (–COOMe), enabling adaptability in host-guest interactions .

Physicochemical Properties

Available data from the Kanto Reagents Catalog (2022) highlight trends among related methoxy-containing compounds:

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Common Solvents) |

|---|---|---|---|

| 5-Methoxy-2-mercaptobenzimidazole | 196.24 | 148–150 | DMSO, Ethanol |

| 3-Methoxy-4-(methoxycarbonyl)phenylboronic acid | 224.02 | Not reported | THF, Dichloromethane |

| Target Compound | 198.24 | Not reported | Likely DMF, Acetonitrile* |

Analysis :

- The absence of melting point data for the target compound suggests it is typically handled as a liquid or low-melting solid in synthetic workflows.

- Compared to 5-Methoxy-2-mercaptobenzimidazole , the target compound lacks a thiol (–SH) group, reducing its propensity for disulfide formation but increasing air stability.

Biological Activity

2-Fluoro-1-isopropoxy-3-(methoxymethyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a fluorine atom, an isopropoxy group, and a methoxymethyl substituent on a benzene ring. This unique combination may contribute to its biological properties, particularly in interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, potentially modulating enzyme activities and influencing various biochemical pathways.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It may interact with receptors that mediate cellular responses, affecting signal transduction pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-2-fluoro-1-isopropoxybenzene | Anti-inflammatory | 0.58 | Enzyme inhibition |

| 1,3-Dichloro-5-fluoro-2-(methoxymethyl)benzene | Anticancer | 9.6 | Receptor modulation |

Case Studies and Research Findings

- Anti-Cancer Activity : A study on related benzene derivatives suggests that structural modifications can lead to enhanced cytotoxicity against cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition of ATP production in pancreatic cancer cells .

- Inflammatory Response : Research has indicated that compounds with methoxy and isopropoxy groups can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which are pivotal in the synthesis of pro-inflammatory mediators .

- Toxicological Studies : Toxicological assessments highlight the importance of evaluating the safety profile of such compounds. Studies have shown that structural analogs can exhibit varying degrees of toxicity depending on their chemical properties and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.